molecular formula C6H7F3N4O B2502129 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 1692449-25-4

4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2502129
CAS No.: 1692449-25-4
M. Wt: 208.144
InChI Key: CACGURYDBCHUNR-UHFFFAOYSA-N
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Description

4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an amino group, a trifluoroethyl group, and a carboxamide group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Amination: The amino group can be introduced through amination reactions using suitable amine sources.

    Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and trifluoroethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halides and nucleophiles are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is investigated for its potential use in the development of advanced materials with unique properties.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including as a precursor in chemical synthesis.

Mechanism of Action

The mechanism of action of 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoroethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1H-pyrazole-3-carboxamide: Lacks the trifluoroethyl group, resulting in different physicochemical properties.

    1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide: Lacks the amino group, affecting its reactivity and biological activity.

    4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the carboxamide group, altering its chemical behavior.

Uniqueness

The presence of both the trifluoroethyl and amino groups in 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide imparts unique properties, such as enhanced lipophilicity and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4O/c7-6(8,9)2-13-1-3(10)4(12-13)5(11)14/h1H,2,10H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACGURYDBCHUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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